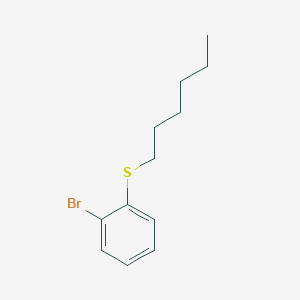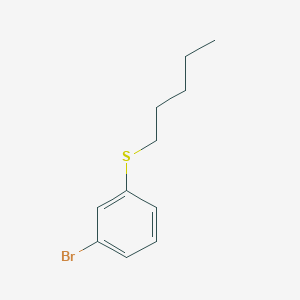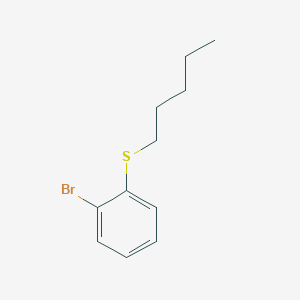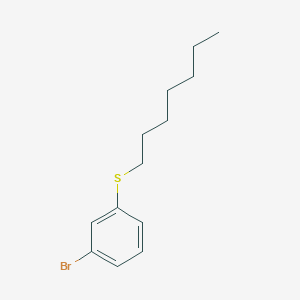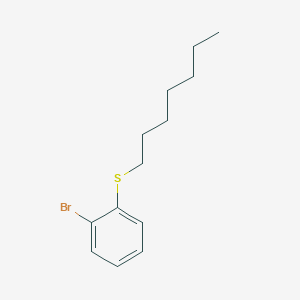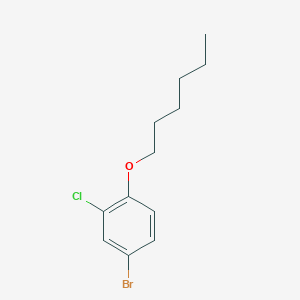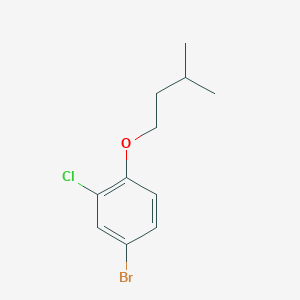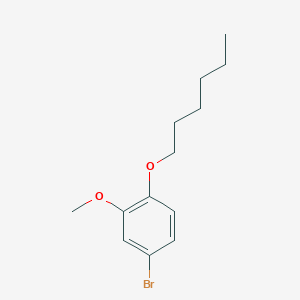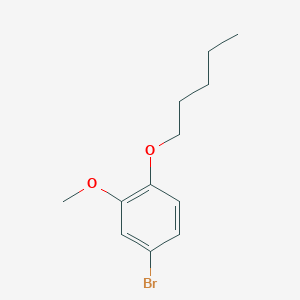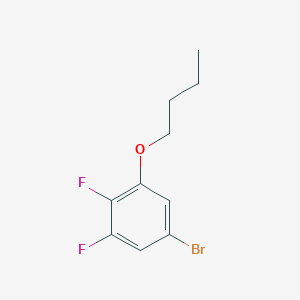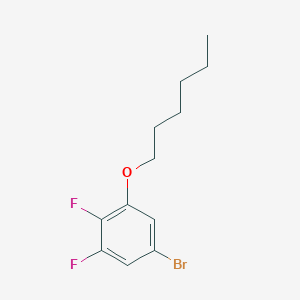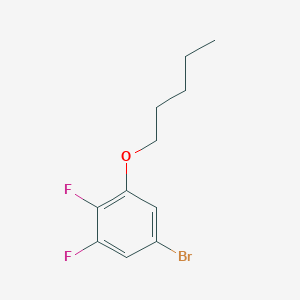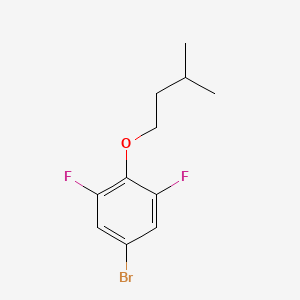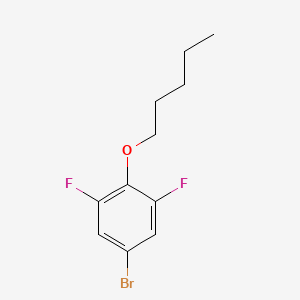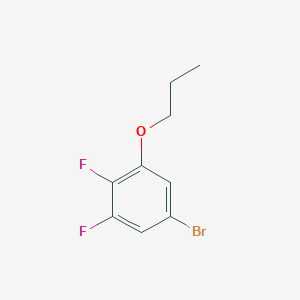
5-Bromo-1,2-difluoro-3-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,2-difluoro-3-propoxybenzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-difluoro-3-propoxybenzene typically involves the bromination and fluorination of a propoxybenzene precursor. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution pattern on the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination and fluorination steps, can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
5-Bromo-1,2-difluoro-3-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Typical reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学的研究の応用
5-Bromo-1,2-difluoro-3-propoxybenzene has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-1,2-difluoro-3-propoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved in these reactions include the formation of palladium complexes in Suzuki-Miyaura coupling, which undergo oxidative addition, transmetalation, and reductive elimination steps to form the final products .
類似化合物との比較
Similar Compounds
5-Bromo-1,3-difluoro-2-propoxybenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Bromo-1,2,3-trifluorobenzene: Contains an additional fluorine atom, which further enhances the electron-withdrawing effects and alters the compound’s reactivity.
5-Bromo-1,3-difluoro-2-nitrobenzene:
Uniqueness
5-Bromo-1,2-difluoro-3-propoxybenzene is unique due to its specific substitution pattern, which provides a balance of electron-withdrawing effects and steric hindrance. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
特性
IUPAC Name |
5-bromo-1,2-difluoro-3-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-3-13-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGTWMLJBBWJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
